(2S,5S)-thiolane-2,5-dicarboxylic acid
Description
(2S,5S)-Thiolane-2,5-dicarboxylic acid is a chiral, sulfur-containing heterocyclic dicarboxylic acid with a five-membered thiolane ring (a tetrahydrothiophene derivative). This compound features two carboxylic acid groups at the 2 and 5 positions of the ring, with both stereocenters in the S-configuration. Its structure combines the rigidity of a saturated thiolane ring with the bifunctional reactivity of carboxylic acids, making it a valuable building block in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
(2S,5S)-thiolane-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPHLAASBCFGX-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](S[C@@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031039 | |
| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17694-78-9 | |
| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-thiolane-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol under acidic or basic conditions to form the thiolane ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-thiolane-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, amides, and other functionalized thiolane derivatives.
Scientific Research Applications
(2S,5S)-thiolane-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (2S,5S)-thiolane-2,5-dicarboxylic acid exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thiolane ring can form bonds with various biomolecules, influencing their structure and function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (2S,5S)-thiolane-2,5-dicarboxylic acid with structurally related dicarboxylic acids:
Key Observations:
- Heteroatom Influence :
- The sulfur in thiolane derivatives enhances chelating ability with soft metal ions (e.g., Co, Mn) compared to nitrogen or oxygen analogs, which prefer hard Lewis acids (e.g., lanthanides) .
- Pyrrolidine and pyrrole analogs exhibit biological activity due to nitrogen’s role in hydrogen bonding and enzyme interactions .
- Stereochemistry: The (2S,5S) configuration in thiolane and pyrrolidine derivatives is critical for enantioselective catalysis, as seen in organocatalyzed aldol reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
